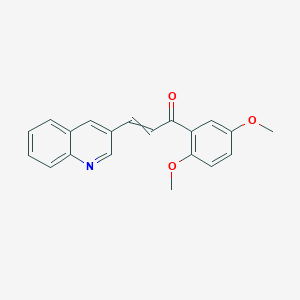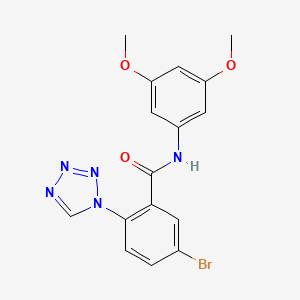
5-bromo-N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a dimethoxyphenyl group, and a tetrazole ring attached to the benzamide core. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of the bromine atom to the benzene ring.
Formation of the Benzamide Core: Coupling of the brominated benzene with an amine to form the benzamide structure.
Attachment of the Dimethoxyphenyl Group: Introduction of the dimethoxyphenyl group through electrophilic aromatic substitution.
Tetrazole Ring Formation: Cyclization reaction to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions may target the bromine atom or the tetrazole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium azide, organolithium reagents.
Major Products
Oxidation Products: Compounds with hydroxyl or carbonyl groups.
Reduction Products: Compounds with reduced bromine or tetrazole functionalities.
Substitution Products: Compounds with new functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
5-bromo-N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The tetrazole ring, in particular, is known for its ability to mimic carboxylate groups, potentially affecting enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
- The presence of both the bromine atom and the tetrazole ring in this compound makes it unique compared to other similar compounds. These functional groups may confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C16H14BrN5O3 |
|---|---|
Peso molecular |
404.22 g/mol |
Nombre IUPAC |
5-bromo-N-(3,5-dimethoxyphenyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H14BrN5O3/c1-24-12-6-11(7-13(8-12)25-2)19-16(23)14-5-10(17)3-4-15(14)22-9-18-20-21-22/h3-9H,1-2H3,(H,19,23) |
Clave InChI |
SOWZMTVASRFQCL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid](/img/structure/B15171836.png)

![N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B15171850.png)
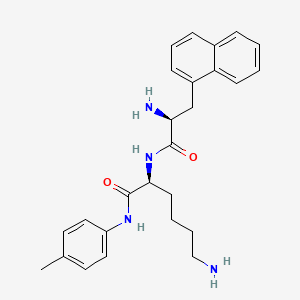
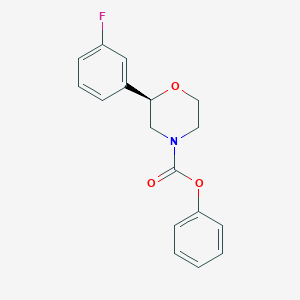
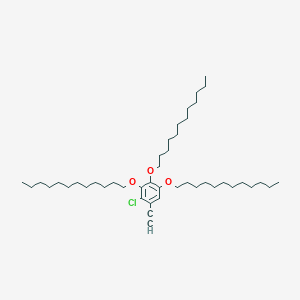
![N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea](/img/structure/B15171873.png)
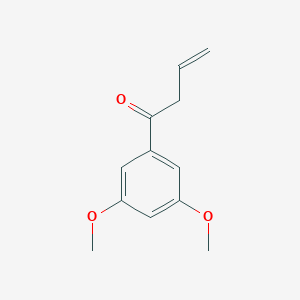
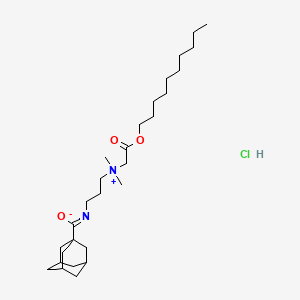
![3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B15171883.png)

![[2-(4-Methoxy-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B15171905.png)

